
Trans-(3R,4R)-4-fluoroazepan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-(3R,4R)-4-fluoroazepan-3-ol is a chiral compound with significant interest in the field of organic chemistry. This compound features a seven-membered azepane ring with a fluorine atom at the 4-position and a hydroxyl group at the 3-position. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-(3R,4R)-4-fluoroazepan-3-ol can be achieved through various synthetic routes. One common method involves the enantiospecific synthesis via the Staudinger [2+2] cycloaddition reaction. This reaction typically involves the use of chiral ketenes and imines under controlled conditions to yield the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of microwave-induced reactions to enhance reaction rates and yields. The sterically hindered polyaromatic substituents at the N1 position in the imines play a significant role in directing the cycloaddition reaction to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-(3R,4R)-4-fluoroazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaN3 (Sodium azide) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can result in azide derivatives.
Applications De Recherche Scientifique
Trans-(3R,4R)-4-fluoroazepan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-(3R,4R)-4-fluoroazepan-3-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The presence of the fluorine atom and hydroxyl group allows for specific binding interactions, which can modulate the activity of target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Trans-(3R,4R)-4-fluoroazepan-3-ol can be compared with other similar compounds, such as:
Trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine: Known for its opioid receptor antagonist properties.
Trans-(3R,4R)-3-acetoxy-4-aryl-1-(chrysen-6-yl)azetidin-2-ones: Used in the synthesis of β-lactam antibiotics.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C6H12FNO |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
(3R,4R)-4-fluoroazepan-3-ol |
InChI |
InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
ITQAIPLTHRXFQD-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](CNC1)O)F |
SMILES canonique |
C1CC(C(CNC1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


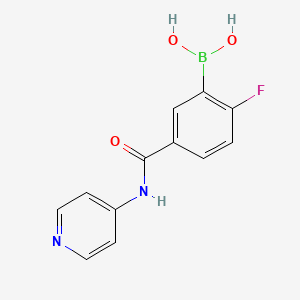

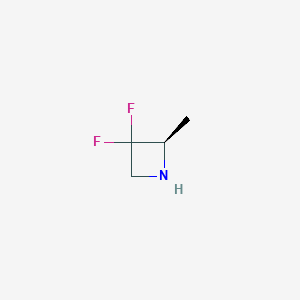
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
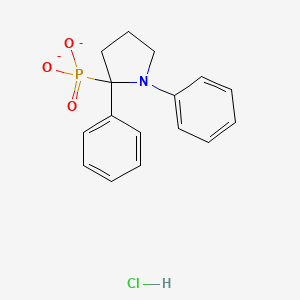
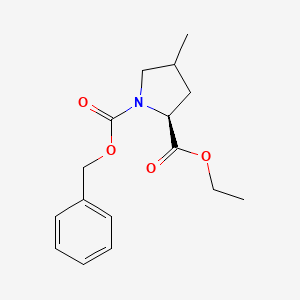
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
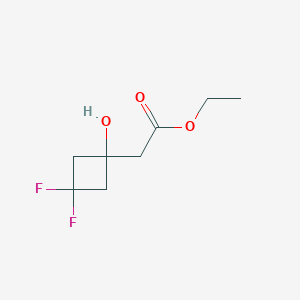
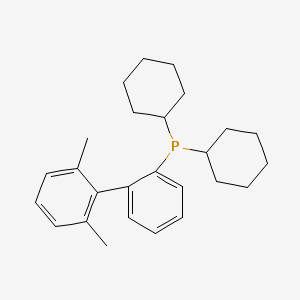

![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
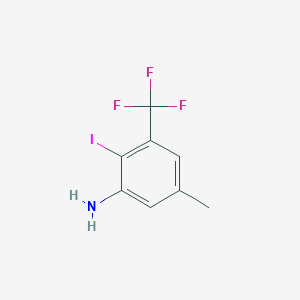
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
